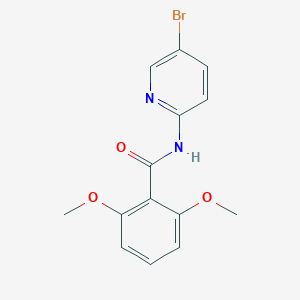![molecular formula C21H20N2O2 B244817 N-[4-(isobutyrylamino)phenyl]-2-naphthamide](/img/structure/B244817.png)
N-[4-(isobutyrylamino)phenyl]-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(isobutyrylamino)phenyl]-2-naphthamide, also known as IBN-4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of naphthamides, which are known to exhibit a wide range of biological activities. IBN-4 has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-[4-(isobutyrylamino)phenyl]-2-naphthamide is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses. N-[4-(isobutyrylamino)phenyl]-2-naphthamide has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, N-[4-(isobutyrylamino)phenyl]-2-naphthamide has been shown to possess anti-cancer and anti-viral properties. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(isobutyrylamino)phenyl]-2-naphthamide has also been shown to inhibit the replication of certain viruses, including the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(isobutyrylamino)phenyl]-2-naphthamide in lab experiments is its versatility. It can be used in a wide range of assays to study its effects on various biological processes. However, one of the limitations of using N-[4-(isobutyrylamino)phenyl]-2-naphthamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for the study of N-[4-(isobutyrylamino)phenyl]-2-naphthamide. One area of interest is its potential use in the treatment of inflammatory diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in human clinical trials. Another area of interest is its potential use as an anti-cancer and anti-viral agent. More research is needed to determine its effectiveness against different types of cancer and viruses, as well as its potential side effects. Finally, there is also potential for the development of new derivatives of N-[4-(isobutyrylamino)phenyl]-2-naphthamide with improved solubility and bioavailability.
Synthesis Methods
N-[4-(isobutyrylamino)phenyl]-2-naphthamide can be synthesized through a multi-step process involving the reaction of 2-naphthoic acid with isobutyryl chloride, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid. The final product is obtained through purification and characterization using various analytical techniques.
Scientific Research Applications
N-[4-(isobutyrylamino)phenyl]-2-naphthamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
Molecular Formula |
C21H20N2O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[4-(2-methylpropanoylamino)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O2/c1-14(2)20(24)22-18-9-11-19(12-10-18)23-21(25)17-8-7-15-5-3-4-6-16(15)13-17/h3-14H,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
LFSSBOXTNLWMOI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244738.png)
![2,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244739.png)
![2-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244740.png)
![2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244741.png)
![3-chloro-4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244747.png)
![4-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244748.png)
![2,6-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244751.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B244753.png)
![N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B244754.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)